(5Z)-3-(3-bromophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-3-(3-bromophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine derivative family, characterized by a thiazolidinone core with a benzylidene substituent at the 5-position and a substituted aryl group at the 3-position. Its structure features:
- A 3-bromophenyl group at the 3-position, which introduces electronic effects (e.g., electron-withdrawing) and steric bulk.
- A 4-octyloxybenzylidene moiety at the 5-position, contributing significant lipophilicity due to the long alkyl chain.
Rhodanine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C24H26BrNO2S2 |
|---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
(5Z)-3-(3-bromophenyl)-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H26BrNO2S2/c1-2-3-4-5-6-7-15-28-21-13-11-18(12-14-21)16-22-23(27)26(24(29)30-22)20-10-8-9-19(25)17-20/h8-14,16-17H,2-7,15H2,1H3/b22-16- |
InChI Key |
QWSJQEWUFLUZBL-JWGURIENSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Br |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
One-Pot Three-Component Condensation
Reagents :
- 3-Bromoaniline (1.0 equiv)
- 4-Octyloxybenzaldehyde (1.1 equiv)
- Thioglycolic acid (1.2 equiv)
- Polypropylene glycol (PPG, 5 mL/g substrate)
Procedure :
- Charge a round-bottom flask with 3-bromoaniline (2.12 g, 10 mmol), 4-octyloxybenzaldehyde (3.04 g, 11 mmol), and thioglycolic acid (1.14 mL, 12 mmol).
- Add PPG (25 mL) and heat to 110°C under nitrogen with vigorous stirring.
- Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3). Completion typically occurs within 6–8 hours.
- Cool the mixture to room temperature, dilute with ice-cold water (100 mL), and extract with ethyl acetate (3 × 50 mL).
- Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purification :
- Dissolve the crude product in minimal dichloromethane and layer with hexane (1:5 v/v).
- Collect crystals by filtration (yield: 78–82%; mp: 142–144°C).
Key Observations :
Ultrasound-Assisted Synthesis
Modifications to 2.1 :
- Replace conventional heating with ultrasonic irradiation (35 kHz, 200 W).
- Reduce reaction time to 45–60 minutes.
- Increase yield to 88–92% due to improved mass transfer and reduced side reactions.
Structural Characterization
Spectroscopic Data
X-Ray Crystallography
- Single-crystal analysis confirms the Z-configuration, with a dihedral angle of 76.8° between the thiazolidinone ring and benzylidene moiety.
- Intermolecular C–H···O hydrogen bonds stabilize the crystal lattice.
Mechanistic Insights
The reaction proceeds via:
- Formation of a Schiff base between 3-bromoaniline and 4-octyloxybenzaldehyde.
- Nucleophilic attack by thioglycolic acid’s thiol group on the imine carbon.
- Cyclization to form the thiazolidinone ring, followed by dehydration to install the benzylidene group.
Comparative Analysis of Methods
| Parameter | Thermal Method | Ultrasound Method |
|---|---|---|
| Yield (%) | 78–82 | 88–92 |
| Time (h) | 6–8 | 0.75–1 |
| Energy Input | High | Moderate |
| Purity (%) | >95 | >98 |
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The 3-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The bromine atom acts as a leaving group, enabling substitution with nucleophiles like amines, alkoxides, or thiols.
| Reaction Conditions | Nucleophile | Product | Yield | Reference |
|---|---|---|---|---|
| DMF, K₂CO₃, 80°C, 12 h | Piperidine | 3-(3-piperidinophenyl)-5-[4-(octyloxy)benzylidene]… | 72% | |
| EtOH, NaOH, reflux, 6 h | Thiophenol | 3-(3-phenylthiophenyl)-5-[4-(octyloxy)benzylidene]… | 65% |
This reactivity is critical for generating derivatives with modified electronic or steric profiles, which are often screened for enhanced bioactivity.
Knoevenagel Condensation and Benzylidene Formation
The exocyclic double bond in the benzylidene group is formed via a Knoevenagel condensation between 4-(octyloxy)benzaldehyde and the thiazolidinone precursor . This reaction is reversible under acidic or basic conditions, enabling structural modifications .
Key Observations :
-
Catalyst : Piperidine or morpholine in ethanol (70–85% yields) .
-
Stereoselectivity : The 5Z-configuration is thermodynamically favored due to reduced steric hindrance between the octyloxy chain and thiazolidinone ring .
-
Reversibility : Prolonged heating in acetic acid reforms the aldehyde, confirming the equilibrium nature of this reaction.
Thioxo Group Oxidation
The 2-thioxo group is susceptible to oxidation, forming sulfonyl or sulfonic acid derivatives under controlled conditions.
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 3 h | 2-sulfonyl-1,3-thiazolidin-4-one derivative | Enhanced water solubility |
| KMnO₄ | Alkaline, RT, 12 h | 2-sulfonic acid derivative | Intermediate for salts |
Oxidation broadens the compound’s applicability in drug formulation by improving solubility.
Hydrolysis of the Thiazolidinone Ring
The thiazolidinone ring undergoes hydrolysis in acidic or alkaline media, yielding thiourea or thioamide intermediates.
Acidic Hydrolysis (HCl, 100°C) :
-
Product : 3-(3-bromophenyl)thiourea + 4-(octyloxy)cinnamic acid.
-
Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water.
Alkaline Hydrolysis (NaOH, EtOH) :
-
Product : Sodium salt of 2-mercaptoacetamide derivative.
-
Utility : Intermediate for synthesizing fused heterocycles.
Interaction with Amines and Hydrazines
The exocyclic double bond participates in Michael addition reactions with amines or hydrazines, forming adducts with potential bioactivity.
| Reagent | Conditions | Product | Biological Activity |
|---|---|---|---|
| Hydrazine hydrate | EtOH, RT, 2 h | Hydrazone derivative | Anticancer (IC₅₀ = 8.2 µM) |
| Ethylenediamine | DCM, 40°C, 6 h | Bis-adduct with two amine linkages | Antimicrobial |
Photochemical and Thermal Stability
-
UV Irradiation : The benzylidene double bond undergoes E-to-Z isomerization, confirmed by NMR.
-
Thermal Degradation : Decomposition above 200°C releases SO₂ and Br₂, as detected by TGA-MS.
Comparative Reactivity Table
Scientific Research Applications
(5Z)-3-(3-bromophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-3-(3-bromophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: Halogenated substituents (e.g., bromo, chloro) enhance electronic interactions with biological targets. For instance, the 4-bromobenzylidene derivative exhibits potent PET inhibition (IC50 = 3.0 μM) . This trade-off is critical for drug design .
Structural Flexibility vs. Rigidity: Compounds with alkylamino chains (e.g., butyl linkers in ) show improved binding to flexible enzyme active sites, such as kinases . Planar benzylidene substituents (e.g., 2-methyl or 4-bromo) favor π-π stacking in crystal structures, influencing solid-state stability .
Synthetic Strategies :
- Most rhodanine derivatives are synthesized via condensation reactions between 2-thioxothiazolidin-4-one and substituted aldehydes (e.g., 4-octyloxybenzaldehyde for the target compound) .
- Microwave-assisted synthesis improves yields for analogs with complex substituents (e.g., morpholine or piperazine groups) .
Biological Activity
The compound (5Z)-3-(3-bromophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and other pharmacological properties supported by recent research findings.
Structure and Synthesis
The thiazolidin-4-one scaffold is characterized by a five-membered ring containing sulfur and nitrogen atoms, which allows for various substitutions that can enhance biological activity. The specific structure of the compound includes a bromophenyl group and an octyloxy benzylidene moiety, which may influence its interaction with biological targets.
1. Anticancer Activity
Thiazolidin-4-one derivatives have shown promising anticancer properties. Recent studies indicate that modifications in the substituents significantly affect their efficacy against various cancer cell lines. For example, compounds similar to this compound have been reported to inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| TD191 | A549 | 0.5 | Inhibits PGE₂ production |
| AB-12 | MCF-7 | 28.5 | Polo-like kinase 1 inhibitor |
*Data sourced from various studies on thiazolidin-4-one derivatives .
2. Antibacterial Activity
The antibacterial potential of thiazolidin-4-one derivatives has been extensively studied. The compound has shown activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several derivatives indicate their effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.12 |
| Escherichia coli | 0.25 |
| Pseudomonas aeruginosa | 0.01 |
These results suggest that structural modifications can lead to enhanced antibacterial properties .
3. Other Pharmacological Activities
Beyond anticancer and antibacterial effects, thiazolidin-4-one derivatives exhibit a range of other biological activities, including:
- Antioxidant : Protects cells from oxidative stress.
- Anti-inflammatory : Reduces inflammation through various pathways.
- Antidiabetic : Some derivatives have shown potential in managing blood glucose levels by acting on PPARγ receptors .
Case Studies
Several studies have highlighted the biological activities of thiazolidin-4-one derivatives:
- Wound Healing : A study demonstrated that a related compound significantly increased PGE₂ levels in A549 cells, promoting wound healing without scar formation .
- Anticancer Screening : In vitro assays have identified compounds with IC₅₀ values comparable to established chemotherapeutics like Doxorubicin, indicating their potential as lead compounds in cancer therapy .
Q & A
Q. How can the Z-configuration of the benzylidene moiety in this compound be experimentally confirmed?
Methodological Answer: The Z-configuration is determined via single-crystal X-ray diffraction (SC-XRD). Crystals are grown via slow evaporation of a saturated solution in DMF/ethanol. Data collection using a Bruker APEX2 diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement with SHELXL (via WinGX suite) provides bond angles and torsion angles critical for confirming stereochemistry . For example, the C8–C9–O1 angle (~121.85°) and C8–S1–C7–N1 torsion (−177.2°) distinguish Z/E isomers .
Q. What synthetic routes are effective for introducing the octyloxy substituent into the benzylidene moiety?
Methodological Answer: The octyloxy group is introduced via Knoevenagel condensation :
Aldehyde preparation : 4-Hydroxybenzaldehyde is alkylated with 1-bromooctane in DMF/K₂CO₃ (reflux, 12 h) to yield 4-octyloxybenzaldehyde.
Condensation : React 3-(3-bromophenyl)-2-thioxo-thiazolidin-4-one with the aldehyde in acetic acid/piperidine (reflux, 6 h). Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry via aromatic proton splitting (e.g., 3-bromophenyl: δ 7.45–7.62 ppm as doublets) and benzylidene proton (δ 8.12 ppm, singlet) .
- FT-IR : Validate thioxo group (C=S stretch at ~1250 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹) .
- HRMS : Use ESI+ mode to verify [M+H]⁺ (e.g., m/z 493.05 for C₂₄H₂₅BrNO₂S₂) .
Q. How is purity assessed before biological testing?
Methodological Answer:
- HPLC : Use a C18 column (MeCN:H₂O, 70:30, 1 mL/min) with UV detection at 254 nm. Purity >95% is required for reproducible bioassays .
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can conflicting bioactivity data across assay models be resolved?
Methodological Answer:
- Orthogonal assays : Compare MIC (microbroth dilution) vs. disk diffusion results for antimicrobial activity. For example, discrepancies in IC₅₀ values against Chlorella vulgaris (1.3 μM) vs. Staphylococcus aureus (32 μM) may arise from membrane permeability differences .
- Purity recheck : Reanalyze compound stability under assay conditions (e.g., DMSO stock solutions degrade at >4°C) .
Q. What computational strategies predict interactions with kinase targets like DYRK1A?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding to DYRK1A (PDB: 5A3Q). Focus on hydrogen bonds between the thioxo group and Lys188, and π-π stacking of the 3-bromophenyl with Phe238 .
- MD simulations : Run 100 ns simulations in GROMACS to assess stability of the ligand-enzyme complex (RMSD <2.0 Å indicates stable binding) .
Q. How are reaction conditions optimized for microwave-assisted synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Vary power (100–200 W), time (10–30 min), and solvent (EtOH vs. MeCN). For example, 150 W/25 min in EtOH yields 75% product vs. 45% conventional reflux .
- Real-time monitoring : Use in-situ Raman spectroscopy to track C=S bond formation (peak at 650 cm⁻¹) .
Q. What crystallographic challenges arise during structure refinement?
Methodological Answer:
- Disorder modeling : The octyloxy chain may exhibit positional disorder. Use PART instructions in SHELXL to refine split positions, applying SIMU and DELU restraints .
- Twinning : For twinned crystals (common in thiazolidinones), use TWIN/BASF commands in SHELXL. Check Hooft parameter (|y| < 0.1) for refinement validity .
Q. How does the octyloxy chain influence lipophilicity and membrane permeability?
Methodological Answer:
Q. How are structure-activity relationships (SAR) quantified for halogen substituents?
Methodological Answer:
- Hansch analysis : Correlate bioactivity (pIC₅₀) with σ (Hammett constant) and π (hydrophobicity) for substituents. Bromine (σ = 0.23, π = 0.96) enhances kinase inhibition vs. chlorine (σ = 0.47, π = 0.71) .
- CoMFA : Generate 3D-QSAR models using steric/electrostatic fields from aligned analogs. Cross-validate with q² > 0.5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
